molecular formula C17H16FN5O2 B2640948 N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1334372-65-4

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2640948
CAS No.: 1334372-65-4
M. Wt: 341.346
InChI Key: HHEGHZRWWRAXCK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a synthetic small molecule designed for early-stage drug discovery research, particularly in the field of oncology. Its structure incorporates a pyrazolylpyridazine core, a privileged scaffold recognized for its potent and diverse biological activities . Scientific literature establishes that molecules containing the pyrazolylpyridazine motif are frequently investigated as key scaffolds for developing novel anticancer therapeutics due to their ability to inhibit proliferation in various human cancer cell lines . The specific substitution pattern on this core structure suggests potential for targeted protein kinase inhibition, a common mechanism of action for modern cancer treatments . The compound's design, featuring a fluorinated aniline derivative and a propanamide linker, is intended to optimize properties like target binding affinity and cellular permeability. Researchers can utilize this compound as a chemical tool to explore new signaling pathways in cancer cells or as a lead structure for the rational design and synthesis of more potent and selective inhibitors. This product is intended for research and further investigation in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-11-4-5-13(10-14(11)18)20-17(25)12(2)23-16(24)7-6-15(21-23)22-9-3-8-19-22/h3-10,12H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGHZRWWRAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula and characteristics:

Property Details
Molecular Formula C19H18F4N4O2
Molecular Weight 410.4 g/mol
IUPAC Name This compound
InChI Key LVGCHHOIZQITQF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways affected depend on the cellular context and the presence of other biochemical factors.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values as low as 7.4 nM in some cases .
    • A review highlighted that pyrazole compounds are being explored for their potential as anticancer agents, with several showing effectiveness against breast (MCF7) and lung (A549) cancer cell lines .
  • Anti-inflammatory Effects :
    • Compounds within the pyrazole class have been noted for their anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .
  • Enzyme Inhibition :
    • The mechanism of action often involves the inhibition of specific enzymes that play critical roles in disease pathways, including those involved in tumor growth and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Study Reference Compound Evaluated Cell Line/Model IC50 Value (µM) Biological Activity
Pyrazole DerivativeMCF73.79Anticancer
Pyrazole DerivativeA54926Anticancer
Pyrazole DerivativeHep-23.25Cytotoxic

Scientific Research Applications

Molecular Formula

  • Chemical Formula: C16_{16}H15_{15}F1_{1}N4_{4}O2_{2}

Key Functional Groups

  • Fluorinated Phenyl Group: Enhances lipophilicity and biological activity.
  • Pyrazole Ring: Known for anti-inflammatory and anticancer properties.
  • Pyridazine Ring: Contributes to the compound's overall stability and reactivity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The pyrazole moiety has been recognized for its ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. For instance, pyrazole derivatives have been developed into non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating efficacy in reducing inflammation and pain .

Anticancer Properties

The anticancer potential of N-(3-fluoro-4-methylphenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is supported by various studies. Pyrazole-containing compounds have shown promise against several cancer cell lines, including breast cancer (MCF-7), melanoma (A375), and others. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis .

Case Studies

StudyFindings
Huang et al. (2022)Reported that pyrazole derivatives exhibited IC50_{50} values as low as 0.98 μM against CDK2, highlighting their potential as anticancer agents .
MDPI Review (2022)Discussed the synthesis of thiazole-pyridine hybrids with enhanced anticancer efficacy compared to standard treatments like 5-fluorouracil .

Drug Development

The compound's unique structure makes it an attractive candidate for further drug development. Its ability to target multiple biological pathways suggests potential applications in combination therapies for chronic diseases, including cancer and inflammatory disorders.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Substituents/Linkers Reference
Target Compound Pyridazinone + Pyrazole 3-Fluoro-4-methylphenyl, propanamide -
Example 53 () Pyrazolo[3,4-d]pyrimidin + Chromenone 3-Fluorophenyl, benzamide
6e, 6f, 6g, 6h () Pyridazinone + Antipyrine Piperidine/piperazine, acetamide
Compounds 4–12 () Propanamide + Pyrazole/Triazole Methoxy/chlorophenyl

Key Observations :

  • The pyridazinone core in the target compound and analogs provides distinct hydrogen-bonding capabilities compared to pyrimidin () or triazole () systems.

Substituent Effects

  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound increases lipophilicity (ClogP ~2.8, estimated) compared to methoxy (ClogP ~1.5) or chloro (ClogP ~2.5) substituents in . Fluorine’s electron-withdrawing effect may improve metabolic stability relative to chlorinated analogs.
  • Heterocyclic Linkers: The pyrazole in the target compound is directly attached to pyridazinone, whereas analogs use piperazine/piperidine spacers, which may reduce conformational rigidity .

Physicochemical Properties

Property Target Compound Example 53 () 6e () Compound 4 ()
Molecular Weight ~375 g/mol (estimated) 589.1 g/mol ~550 g/mol ~285 g/mol
Melting Point Not reported 175–178°C Not reported 120–122°C
Key IR Absorptions (C=O) ~1660–1640 cm⁻¹ (estimated) Not reported 1664 cm⁻¹ 1680 cm⁻¹

Notes:

  • Higher molecular weight in and compounds may limit bioavailability compared to the target compound.
  • IR data suggest similar carbonyl environments in the target and compounds, consistent with amide/heterocyclic C=O groups .

Pharmacological Potential

  • Compounds : Demonstrated neuroprotective effects in SH-SY5Y cells, with methoxy and chloro substituents showing variable efficacy against 6-OHDA-induced cytotoxicity .

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